molecular formula C21H29NO B1667296 Biperiden CAS No. 514-65-8

Biperiden

Cat. No.: B1667296
CAS No.: 514-65-8
M. Wt: 311.5 g/mol
InChI Key: YSXKPIUOCJLQIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biperiden is a muscarinic receptor antagonist . Its primary targets are the muscarinic acetylcholine receptors , particularly the M1 subtype . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

This compound acts by competitively antagonizing acetylcholine at the muscarinic receptors in the corpus striatum . This antagonism restores the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum, which is associated with Parkinsonism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway in the central nervous system . By blocking the muscarinic acetylcholine receptors, this compound reduces the overactivity of the cholinergic system, thereby alleviating symptoms of Parkinsonism and extrapyramidal side effects of neuroleptic drugs .

Pharmacokinetics

This compound exhibits a bioavailability of 33 ± 5% when administered orally . It is metabolized in the liver through hydroxylation . The elimination half-life of this compound is between 18 to 24 hours, and it is primarily excreted via the kidneys .

Result of Action

This compound’s action results in several molecular and cellular effects. It has some antisecretory, antispasmodic, and mydriatic effects . It also possesses nicotinolytic activity . The drug is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .

Safety and Hazards

Biperiden is harmful if swallowed or inhaled . It is advised to avoid breathing dust and to call a doctor if you feel unwell after swallowing it .

Future Directions

Biperiden is currently being evaluated in a double-blinded placebo-controlled randomized clinical trial for the prevention of post-traumatic epilepsy . The aim of this study is to evaluate the efficacy and safety of this compound in preventing the development of epilepsy in patients that suffered traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biperiden can be synthesized through a series of chemical reactions involving intermediate compounds. One common method involves the Mannich reaction, where intermediate II and piperidine hydrochloride react with paraformaldehyde in a suitable solvent . The reaction is completed by concentrating the mixture and adding a precipitation solvent, followed by alkalization with sodium hydroxide to obtain intermediate III, which is a colorless oil .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the preparation of phenylmagnesium halide, which is then reacted with dioxane at controlled temperatures ranging from -20 to 60°C . The final product is purified through distillation and other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Biperiden undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological effects and potential therapeutic applications .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
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Related CAS

1235-82-1 (hydrochloride)
Record name Biperiden [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6022680
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Molecular Weight

311.5 g/mol
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Physical Description

Solid
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Solubility

Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/, Slightly soluble in ethanol; readily soluble in methanol, 4.26e-03 g/L
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Mechanism of Action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals.
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Impurities

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene
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Color/Form

Crystals

CAS No.

514-65-8
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Melting Point

101 °C, 114 °C
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Synthesis routes and methods

Procedure details

It has been possible to achieve this object by a method for producing biperiden by reacting 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (II) with an exo/endo ratio of at least 2.5:1 with a phenylmagnesium compound to give a biperiden (Ia)-containing mixture of isomers of 1-(bicyclo-[2.2.1]hept-5-en-2-yl)-1-phenyl-3-piperidino-1-propanol (I), characterized in that the isolation of biperiden (Ia) from the mixture of isomers comprises the following steps:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Biperiden is a centrally acting anticholinergic agent that primarily exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs) [, , , , , ]. It exhibits higher affinity for M1 mAChRs compared to other subtypes [, ].

A: By blocking mAChRs, this compound inhibits the actions of acetylcholine in the central nervous system. This is particularly relevant in the basal ganglia, where an imbalance between acetylcholine and dopamine contributes to the motor symptoms observed in Parkinson's disease and neuroleptic-induced extrapyramidal symptoms [, ]. This compound helps restore this balance by reducing the relative excess of cholinergic activity.

A: this compound has the molecular formula C21H29NO and a molecular weight of 311.5 g/mol [].

ANone: While the provided research papers do not delve into specific spectroscopic data, such information can be found in drug formularies and analytical chemistry resources.

A: Yes, computational docking studies have been conducted to investigate the interaction between this compound and the enzyme acetylcholinesterase (AChE) []. These studies provide insights into the binding affinity and potential mechanism of inhibition.

ANone: While the provided research focuses on this compound's pharmacological effects, detailed SAR studies exploring specific structural modifications and their impact on activity are not included.

ANone: As a pharmaceutical compound, this compound is subject to stringent regulations regarding manufacturing, handling, and disposal. These regulations vary by country and are overseen by regulatory bodies like the FDA in the United States and the EMA in Europe.

A: Studies in guinea pigs and rats have investigated the pharmacokinetics of this compound after intramuscular administration [, ]. These studies highlighted extensive tissue distribution, with higher concentrations observed in the brain compared to plasma. A longer residence time was observed in older rats, likely due to increased fat tissue volume [, ].

A: Research in rats suggests that fasting can alter the distribution kinetics of this compound. Fasting was found to decrease the distribution volume, potentially due to reduced capacity for the drug to accumulate in adipose tissue [, ].

A: While some studies explored the relationship between this compound plasma levels and extrapyramidal side effects, no definitive correlation has been established []. More research is needed to determine the optimal therapeutic plasma concentration.

A: Several studies, including open-label trials and a double-blind, placebo-controlled study, suggest that this compound can effectively alleviate akathisia symptoms, particularly when administered intramuscularly [, , , ].

A: One study explored the potential of this compound as an anti-breast cancer agent using in vitro methods []. Results showed growth inhibition of human breast cancer cells. While these findings are intriguing, further research is required to explore this potential.

ANone: The provided research does not mention specific cases of resistance developing to this compound.

A: this compound, like other anticholinergic drugs, can cause side effects such as dry mouth, constipation, blurred vision, and urinary retention [, , , ]. In rare cases, it can also lead to delirium, particularly in children and at higher doses [, , ].

A: High-performance liquid chromatography (HPLC) is a common technique for measuring this compound concentrations in plasma and other biological samples [, ].

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